Strategic Overview: Understanding Tert-butyl 2-amino-3-bromobenzoate
Strategic Overview: Understanding Tert-butyl 2-amino-3-bromobenzoate
An In-depth Technical Guide: Physico-chemical Properties of Tert-butyl 2-amino-3-bromobenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Tert-butyl 2-amino-3-bromobenzoate (CAS No. 140357-16-4) is a substituted anthranilate derivative. Anthranilic acid and its esters are privileged scaffolds in medicinal chemistry, serving as precursors to a wide array of pharmacologically active molecules, including quinazolinones and non-steroidal anti-inflammatory drugs. The strategic placement of a bromine atom at the 3-position and a tert-butyl ester group provides this molecule with unique chemical handles and properties, making it a valuable building block in organic synthesis and drug discovery.
The bromine atom serves as a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity. The tert-butyl ester acts as a bulky, sterically hindering protecting group for the carboxylic acid. This group is stable under many reaction conditions but can be selectively cleaved under acidic conditions, a critical feature in multi-step synthetic campaigns.
This guide provides a comprehensive analysis of the core physico-chemical properties of this compound, outlines robust methodologies for its characterization, and offers insights into its safe handling, grounded in established scientific principles.
Compound Identity and Structural Information
A precise understanding of a molecule's identity is the foundation of all subsequent research and development.
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IUPAC Name: tert-butyl 2-amino-3-bromobenzoate
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CAS Number: 140357-16-4
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Molecular Formula: C₁₁H₁₄BrNO₂
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Molecular Weight: 272.14 g/mol
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Chemical Structure:
(Simplified representation)
Core Physico-chemical Data
The following table summarizes the key physico-chemical properties. Given the specificity of this molecule, some data is derived from analogous compounds and theoretical predictions, a common practice when comprehensive experimental data is not publicly available.
| Property | Value / Description | Rationale & Cited Data |
| Molecular Formula | C₁₁H₁₄BrNO₂ | Based on chemical structure. |
| Molecular Weight | 272.14 g/mol | Calculated from the molecular formula. |
| Physical State | White to off-white or pale brown solid/powder. | Expected based on similar aromatic compounds like 2-Amino-3-bromobenzoic acid, which is a solid[1]. |
| Melting Point | Not explicitly reported; likely > 30°C. | The parent acid, 2-amino-3-bromobenzoic acid, has a melting point of 174-178 °C[1]. The tert-butyl ester analog without bromine, tert-butyl 2-aminobenzoate, has a melting point of 30°C[2]. The presence of bromine is expected to raise the melting point compared to the non-brominated ester due to increased molecular weight and polarizability. |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate, Methanol). Insoluble in water. | The bulky, non-polar tert-butyl group and the aromatic ring dominate the molecule's character, making it lipophilic. Tert-butyl 2-aminobenzoate is noted to be soluble in chloroform and ethyl acetate[2]. |
| Predicted XLogP | 2.8 | This predicted value indicates moderate lipophilicity, consistent with its expected solubility profile[3][4]. |
| pKa | ~2-3 (for the anilinium ion) | The amino group is basic. The pKa of the conjugate acid (anilinium ion) is expected to be in this range, similar to other substituted anilines. |
Analytical Characterization: A Methodological Framework
Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a compound intended for research or drug development. The following section details the expected outcomes and the rationale behind the primary analytical techniques.
Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or sourced batch of Tert-butyl 2-amino-3-bromobenzoate.
Caption: Logical workflow for physico-chemical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
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¹H NMR:
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tert-Butyl group: A characteristic singlet integrating to 9 protons, expected around δ 1.5-1.6 ppm. For example, the tert-butyl protons in tert-butyl 2-aminobenzoate appear at δ 1.58 ppm[2].
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Amino group: A broad singlet integrating to 2 protons (NH₂), typically in the δ 4-6 ppm range, whose position can vary with concentration and solvent.
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Aromatic protons: Three protons on the benzene ring will exhibit a distinct splitting pattern (likely a doublet of doublets or multiplet) in the aromatic region (δ 6.5-8.0 ppm). Their precise shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and ester groups.
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¹³C NMR:
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tert-Butyl group: Two signals are expected: one for the quaternary carbon (~80-82 ppm) and one for the three equivalent methyl carbons (~28 ppm)[5].
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Ester Carbonyl: A signal around δ 165-170 ppm.
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Aromatic Carbons: Six distinct signals are expected in the δ 110-150 ppm range. The carbon attached to the bromine (C-Br) will be shifted to a higher field (~110-120 ppm) compared to unsubstituted carbons.
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Mass Spectrometry (MS)
MS provides crucial information on molecular weight and elemental composition.
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Key Feature: The most telling feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will show two peaks of nearly equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). For C₁₁H₁₄⁷⁹BrNO₂, the expected m/z would be ~271.02, and for C₁₁H₁₄⁸¹BrNO₂, it would be ~273.02. Predicted values for a similar isomer are [M+H]+ at 272.02806 and [M+Na]+ at 294.01000[3][4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
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N-H Stretch: Two distinct, sharp peaks are expected in the range of 3300-3500 cm⁻¹ for the primary amine (-NH₂).
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C-H Stretch: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.
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C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the ester carbonyl group.
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C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, indicating the presence of a carbon-bromine bond.
Standard Operating Protocols
The following protocols are designed to be self-validating and provide a robust framework for quality assessment.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of Tert-butyl 2-amino-3-bromobenzoate and identify any related impurities.
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Instrumentation & Columns:
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HPLC system with a UV/Vis or Diode Array Detector (DAD).
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Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Methodology:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
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Causality: The acidic modifier ensures the amino group is protonated, leading to sharper peaks and better chromatography. Methanol or acetonitrile are common organic modifiers for reverse-phase separation of small molecules[6].
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Sample Preparation:
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Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of Mobile Phase B to create a 1 mg/mL stock solution.
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Dilute further with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm, or scan from 200-400 nm with a DAD to identify the optimal wavelength.
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Gradient Program:
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0-2 min: 50% B
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2-15 min: Linear gradient from 50% to 95% B
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15-18 min: Hold at 95% B
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18-18.5 min: Return to 50% B
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18.5-22 min: Re-equilibration at 50% B
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Causality: A gradient elution is necessary to ensure that both polar and non-polar impurities are effectively eluted and resolved from the main analyte peak.
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area/Area). A purity level of >95% is typically required for use in further synthesis or biological screening.
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Protocol: Melting Point Determination
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Objective: To measure the melting range of the solid compound as an indicator of purity.
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Instrumentation: Digital melting point apparatus.
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Methodology:
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Sample Preparation: Ensure the sample is completely dry and finely powdered.
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Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement:
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Place the capillary in the heating block of the apparatus.
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Set a rapid heating ramp (e.g., 10-20 °C/min) to find an approximate melting point.
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Perform a second measurement with a fresh sample, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
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Data Recording:
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample becomes a clear liquid (T₂).
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The melting range is T₁ - T₂.
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Trustworthiness: A sharp melting range (e.g., < 2 °C) is indicative of a high-purity crystalline compound. A broad or depressed melting range suggests the presence of impurities.
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Safety, Handling, and Storage
Proper handling is paramount to ensure laboratory safety. The following recommendations are based on the hazard profile of structurally related compounds.
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GHS Hazard Identification:
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Based on analogs, this compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7][8].
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The precursor, 2-Amino-3-bromobenzoic acid, is classified as Acute Toxicity, Oral (Category 3), with the signal word "Danger"[1][9]. Caution should be exercised accordingly.
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Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7][9].
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[7].
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Handling Practices: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes[9]. In case of contact, rinse the affected area cautiously with water for several minutes[7].
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Storage Conditions:
References
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- PubChem. (n.d.). tert-Butyl 3-bromobenzoate. National Center for Biotechnology Information.
- ECHEMI. (n.d.). 2-Amino-3-bromobenzoic acid SDS, 20776-51-6 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). tert-Butyl 2-aminobenzoate.
- PubChemLite. (n.d.). Tert-butyl 3-amino-2-bromobenzoate (C11H14BrNO2).
- Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChemLite. (n.d.). Tert-butyl 4-amino-3-bromobenzoate (C11H14BrNO2).
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromobenzoic acid.
- ChemicalBook. (n.d.). tert-Butyl 2-aminobenzoate.
- Chromatography Today. (n.d.). Bromobenzoic Acids both In Vitro and In Vivo.
Sources
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